2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid
Description
2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid is a synthetic amino acid derivative featuring a propionic acid backbone with two key substituents:
- Indol-3-yl group: A heterocyclic aromatic moiety common in bioactive molecules, such as the neurotransmitter serotonin and the essential amino acid L-tryptophan.
- Furan-2-carbonyl-amino group: A furan ring conjugated to a carbonyl group, forming an amide linkage at the α-carbon of the propionic acid.
Properties
IUPAC Name |
2-(furan-2-carbonylamino)-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-15(14-6-3-7-22-14)18-13(16(20)21)8-10-9-17-12-5-2-1-4-11(10)12/h1-7,9,13,17H,8H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLDSYCNJZQTAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid typically involves the following steps:
Formation of the Furan-2-carbonyl Intermediate: This can be achieved through the acylation of furan with an appropriate acyl chloride under acidic conditions.
Coupling with Indole Derivative: The furan-2-carbonyl intermediate is then coupled with an indole derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Final Assembly: The resulting intermediate is then subjected to further reactions to introduce the propionic acid moiety, often through a series of protection and deprotection steps.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The indole moiety can be reduced under catalytic hydrogenation conditions to form tetrahydroindole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: Halogenated furan and indole derivatives.
Scientific Research Applications
Synthesis Overview
The synthesis of 2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid typically involves multi-step organic reactions. The general synthetic route includes:
- Indole Synthesis : Using Fischer indole synthesis from phenylhydrazine and an aldehyde or ketone under acidic conditions.
- Furan Synthesis : Employing the Paal-Knorr synthesis to create the furan ring from a 1,4-dicarbonyl compound.
- Coupling Reaction : Amide bond formation between the indole and furan derivatives using coupling reagents like EDC and HOBt.
Medicinal Chemistry
The compound's structure suggests potential therapeutic effects, particularly in:
- Anti-inflammatory Activities : The indole moiety is known for its role in modulating inflammatory responses.
- Anticancer Properties : Research indicates that compounds with indole structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
- Antimicrobial Effects : The furan component may enhance the compound's ability to interact with microbial targets.
Case Study : A study published in Nature highlighted the potential of indole derivatives in enhancing apoptotic actions against cancer cells, suggesting that compounds like this compound could be explored for similar applications .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its dual functionality allows chemists to modify either the indole or furan components for targeted chemical transformations.
Example Applications :
- Synthesis of novel pharmaceuticals by modifying the indole ring to enhance bioactivity.
- Development of new materials with specific electronic or optical properties due to the unique characteristics of the furan moiety.
Material Science
The unique properties of this compound make it suitable for developing advanced materials:
- Conductive Polymers : The furan ring's reactivity can be exploited in polymerization processes to create conductive materials.
- Dyes and Pigments : The compound's structural features may lead to vibrant colors and stability in dye applications.
Mechanism of Action
The mechanism of action of 2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in various biological processes.
Pathways: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below highlights key structural analogs and their distinguishing features:
Key Observations:
- L-Tryptophan (C₁₁H₁₂N₂O₂) : The absence of the furan-carbonyl group reduces steric hindrance, making it a substrate for protein biosynthesis. The target compound’s furan modification likely enhances lipophilicity, affecting membrane permeability .
- Iodinated Biphenyl-sulfonylamino Derivative: The sulfonylamino group and iodine atom improve radiolabeling efficiency for positron emission tomography (PET) imaging, whereas the target compound’s furan group may offer metabolic stability .
Antimicrobial Properties:
- Furan Derivatives: 3-Aryl-3-(furan-2-yl)propanoic acids exhibit moderate to strong antimicrobial activity against Staphylococcus aureus and Escherichia coli. The furan ring’s electron-rich structure may disrupt bacterial membrane integrity .
- Triazole-Indole Hybrids : Compounds like 4a (C₂₉H₃₀N₆O₃) from show enhanced activity due to synergistic effects between the triazole and indole moieties, suggesting the target compound’s furan group could be optimized for similar synergies .
Tumor Imaging and Enzyme Inhibition:
- Radioiodinated MMP Inhibitors: The iodinated biphenyl-sulfonylamino derivative (compound 9, ) binds to matrix metalloproteinases (MMPs) with IC₅₀ values in the sub-micromolar range. The target compound’s furan group may offer a lighter, non-radioactive alternative for inhibitor design .
- Dichloro-Indole Derivative : The chlorine atoms in 3-(4,6-dichloro-2-carboxyindol-3-yl)propionic acid enhance electrophilicity, improving binding to MMP active sites. This contrasts with the target compound’s unsubstituted indole, which may reduce steric constraints .
Biological Activity
The compound 2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid , also known as 3-(1H-indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid , is a complex organic molecule that combines indole and furan moieties. This unique structure has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and cytotoxic properties. This article reviews the current understanding of its biological activity, supported by data tables and research findings.
- Molecular Formula : C17H16N2O4
- Molecular Weight : 312.32 g/mol
- CAS Number : 360573-13-3
The biological activity of this compound is largely attributed to the interactions facilitated by its indole and furan rings. The indole moiety is known for its ability to interact with various biochemical targets, including receptors and enzymes, while the furan ring enhances the compound's reactivity, potentially influencing its pharmacokinetics and dynamics.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:
- Cytotoxicity against A375 (melanoma) : IC50 = 5.7 µM
- Cytotoxicity against A549 (lung adenocarcinoma) : IC50 < 10 µM
- Selective inhibition in HUVEC (human umbilical vein endothelial cells) : IC50 values of 1.4 µM, 2.8 µM, and 6.2 µM against VEGF, bFGF, and ECGS respectively .
Anti-inflammatory Activity
The compound has demonstrated potential anti-inflammatory properties through inhibition of key inflammatory mediators. For instance, it can suppress the proliferation of endothelial cells stimulated by growth factors like VEGF and bFGF, highlighting its possible application in treating inflammatory diseases .
Cytotoxic Activity
In a brine shrimp assay, the compound exhibited a lethal dose (LD50) of approximately 36 μg/mL, indicating notable cytotoxicity that may be leveraged for therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Tryptophan | Indole | N/A | Precursor to serotonin |
| Furan-2-carboxylic acid | Furan | N/A | Organic synthesis |
| This compound | Indole-Furan hybrid | 5.7 (A375) | Anticancer, anti-inflammatory |
Case Studies
Several studies have investigated the biological activities of this compound:
- Study on Anticancer Properties : A study published in MDPI reported that the compound selectively inhibited the growth of various cancer cell lines while sparing normal cells, suggesting a targeted therapeutic approach .
- Inflammation Inhibition : Another study demonstrated that this compound could effectively reduce inflammation markers in vitro, providing a basis for its use in treating inflammatory conditions .
Q & A
Q. What are the optimal synthetic strategies for preparing 2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid?
A stepwise approach is typically employed:
- Amino Protection : Protect the indole NH group (if reactive) using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions .
- Coupling Reactions : Use carbodiimide reagents (e.g., DCC or EDC) with NHS or HOBt to activate the furan-2-carbonyl moiety for amide bond formation with the indole-containing intermediate .
- Deprotection : Remove protecting groups under mild acidic conditions (e.g., TFA for Boc) to yield the final compound . Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using reverse-phase chromatography .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR : - and -NMR confirm the furan carbonyl (δ ~160-165 ppm for C=O) and indole NH (δ ~10-12 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., calculated m/z for CHNO: 339.0984) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .
Advanced Research Questions
Q. How can conflicting solubility data in polar vs. non-polar solvents be resolved?
Discrepancies arise from the compound’s amphiphilic nature (hydrophobic indole vs. polar carboxylic acid).
- Methodological Approach :
Q. What strategies mitigate regioselectivity challenges during functionalization of the indole ring?
The indole NH and C3 position are reactive sites prone to unwanted substitutions:
- Directed Functionalization : Use transition-metal catalysts (e.g., Pd) with directing groups to target specific positions .
- Protection-Deprotection : Temporarily block the NH group with Boc to direct electrophilic attacks to the C2 or C5 positions .
- Validation : Analyze products via -NMR coupling constants and NOESY for spatial confirmation .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to tryptophan-processing enzymes (e.g., indoleamine 2,3-dioxygenase) .
- QM/MM Simulations : Evaluate electronic interactions between the furan carbonyl and catalytic residues (e.g., zinc ions in metalloproteases) .
- Validation : Cross-reference docking scores with experimental IC values from enzyme inhibition assays .
Q. What are the key considerations for scaling up synthesis while maintaining enantiomeric purity?
- Chiral Resolution : Use chiral stationary phases (CSPs) in preparative HPLC or employ asymmetric catalysis (e.g., Evans auxiliaries) during coupling .
- Process Optimization : Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) and monitor racemization via polarimetry .
- Industrial Relevance : Pilot-scale reactors with in-line FTIR for real-time monitoring of reaction intermediates .
Methodological Notes
Q. How to address stability issues in aqueous buffers during biological assays?
- Lyophilization : Prepare stock solutions in DMSO and dilute into assay buffers immediately before use to prevent hydrolysis of the furan ring .
- Stability Testing : Conduct accelerated degradation studies (40°C, 75% RH) with LC-MS tracking of degradation products (e.g., ring-opened derivatives) .
Q. What advanced techniques validate the compound’s role in modulating protein-protein interactions?
- SPR Spectroscopy : Immobilize the compound on a sensor chip to measure binding kinetics with target proteins (e.g., k/k rates) .
- Cryo-EM : Resolve structural changes in large protein complexes upon compound binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
